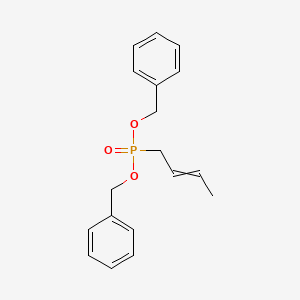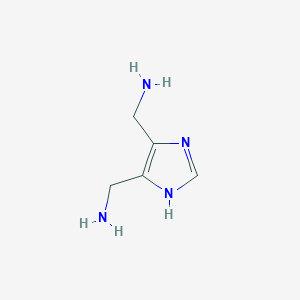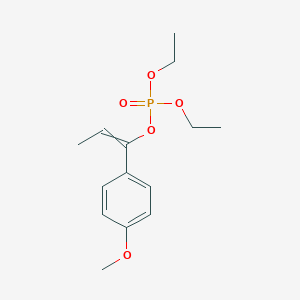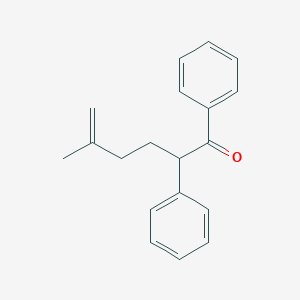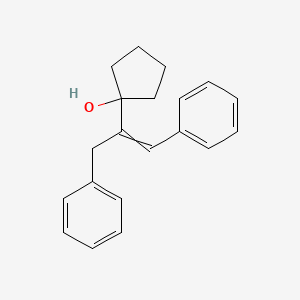
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C20H22O It is characterized by a cyclopentane ring substituted with a 1,3-diphenylprop-1-en-2-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 1,3-diphenylprop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(1,3-diphenylprop-1-en-2-yl)cyclopentanone.
Reduction: Formation of 1-(1,3-diphenylprop-1-en-2-yl)cyclopentanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound may modulate signaling pathways by interacting with enzymes and receptors .
Comparison with Similar Compounds
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol can be compared with similar compounds such as:
1,3-Diphenylprop-2-yn-1-one: Similar structure but with a triple bond instead of a cyclopentane ring.
1,3-Diphenylpropargyl alcohol: Contains a propargyl group instead of a cyclopentane ring.
1,3-Diphenylprop-2-en-1-one: Similar structure but with a double bond instead of a cyclopentane ring .
Properties
CAS No. |
536737-81-2 |
|---|---|
Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(1,3-diphenylprop-1-en-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C20H22O/c21-20(13-7-8-14-20)19(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,15,21H,7-8,13-14,16H2 |
InChI Key |
WINRCQGLGDZQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
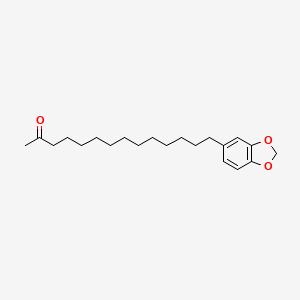
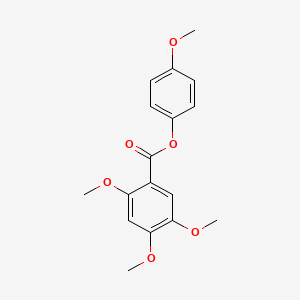
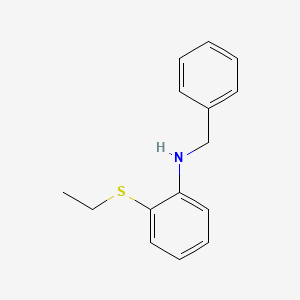
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
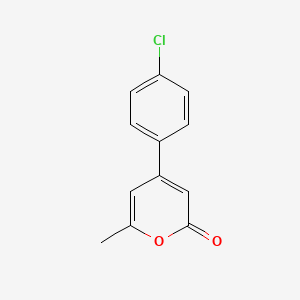
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
